molecular formula C20H17N5OS B2599487 5-methyl-1-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034497-71-5

5-methyl-1-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2599487
CAS No.: 2034497-71-5
M. Wt: 375.45
InChI Key: GORXPTXJQQKBLS-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the thiophen-3-yl group: This could be done via a Suzuki coupling reaction.

    Formation of the carboxamide group: This step might involve the reaction of the pyrazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions might target the pyrazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    3,5-dimethyl-1-phenylpyrazole: Studied for its potential as an analgesic.

    Thiophene-2-carboxamide derivatives: Investigated for their antimicrobial activity.

Uniqueness

5-methyl-1-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is unique due to the combination of the pyrazole, phenyl, and thiophene moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-methyl-1-phenyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14-17(11-24-25(14)16-5-3-2-4-6-16)20(26)23-12-18-19(22-9-8-21-18)15-7-10-27-13-15/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORXPTXJQQKBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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